molecular formula C11H18Cl2N2O B2963227 Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride CAS No. 2580239-97-8

Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride

Cat. No.: B2963227
CAS No.: 2580239-97-8
M. Wt: 265.18
InChI Key: LXALMCMRUZNNFO-UHFFFAOYSA-N
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Description

Piperidin-4-yl(pyridin-4-yl)methanol dihydrochloride is a bicyclic organic compound featuring a piperidine ring linked to a pyridine moiety via a hydroxymethyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is of interest due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;;/h1-2,5-6,10-11,13-14H,3-4,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXALMCMRUZNNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=NC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride typically involves the reaction of piperidine and pyridine derivatives under controlled conditions. One common method involves the reduction of pyridine-4-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s high purity and quality.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Biological Activities

Piperidin-4-yl(pyridin-4-yl)methanol; dihydrochloride has shown promise in various biological applications:

  • Antiviral Activity :
    • The compound has been investigated for its potential as an antiviral agent against hepatitis C virus (HCV) infections. Studies indicate that derivatives of piperidine-piperazine compounds exhibit significant antiviral effects, suggesting that similar mechanisms may be applicable to this compound .
  • Neuroprotective Effects :
    • Research has highlighted the neuroprotective properties of piperidine derivatives. For instance, compounds similar to Piperidin-4-yl(pyridin-4-yl)methanol have been evaluated for their ability to enhance cognitive function and memory retention in animal models .
  • Cancer Research :
    • The compound's structural characteristics allow it to interact with various protein kinases implicated in cancer progression. Preliminary studies suggest that it may inhibit certain kinases, thus potentially serving as a lead compound for cancer therapeutics .

Table 1: Summary of Biological Studies on Piperidin-4-yl(pyridin-4-yl)methanol; Dihydrochloride

Study TypeFindingsReference
AntiviralSignificant inhibition of HCV replication
NeuroprotectiveImproved memory retention in rodent models
Cancer InhibitionInhibition of specific protein kinases related to tumor growth

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

  • Pharmaceutical Formulations : Due to its solubility and biological activity, it can be incorporated into formulations targeting viral infections or neurodegenerative diseases.
  • Chemical Intermediates : Its structure allows it to serve as an intermediate in synthesizing other biologically active compounds, enhancing its utility in drug development.
  • Research Reagents : The compound is utilized in academic and industrial research settings for studying biological pathways and drug interactions.

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-4-yl)methanol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Piperidine Ring

Several analogues modify the substituents on the piperidine or aromatic rings, altering physicochemical properties:

Table 1: Key Analogues and Substituent Effects
Compound Name Substituents/Modifications Molecular Formula Notable Properties/Effects Reference
[1-(4-Fluorobenzyl)piperidin-4-yl][4-FPh]methanol 4-Fluorobenzyl on piperidine C20H22F2N2O Enhanced lipophilicity; potential CNS activity
4-(3-Pyridinyl)-4-piperidinol dihydrochloride Pyridin-3-yl substitution on piperidine C10H18Cl2N2O2 Altered hydrogen bonding due to N-position
5-Chloro-2-(piperidin-4-yl)pyrimidine diHCl Pyrimidine ring instead of pyridine C9H14Cl3N3 Increased planarity; potential kinase inhibition
{4-[(Trifluoroethyl)amino]piperidin-4-yl}methanol diHCl Trifluoroethylamino group on piperidine C8H15F3N2O·2HCl High electronegativity; metabolic stability

Key Observations :

  • Fluorine/Chloro Substituents (e.g., 4-Fluorobenzyl in or Cl in ) increase lipophilicity, enhancing blood-brain barrier penetration.
  • Pyridine vs. Pyrimidine : Pyrimidine-containing analogues (e.g., ) exhibit greater planarity, favoring interactions with flat binding pockets in enzymes.
  • Positional Isomerism : Pyridin-3-yl vs. pyridin-4-yl (e.g., vs. target compound) alters hydrogen-bonding networks and receptor affinity.

Impact of Salt Forms on Solubility

Most analogues, including the target compound, are synthesized as dihydrochloride salts to improve aqueous solubility. For example:

  • 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride (MW 270.6 g/mol) has a purity ≥95%, ensuring consistent bioavailability in lab settings .
  • 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride (CAS 1229627-37-5) is marketed with industrial-grade certification, highlighting its stability in bulk formulations .

Physicochemical Property Analysis

Table 2: Comparative Physicochemical Data
Property Target Compound 4-(3-Pyridinyl)-4-piperidinol diHCl 5-Chloro-2-(piperidin-4-yl)pyrimidine diHCl
Molecular Weight ~285.2 g/mol (estimated) 269.17 g/mol 270.6 g/mol
Hydrogen Bond Donors 2 (OH, NH) 2 (OH, NH) 1 (NH)
LogP (Predicted) ~1.5 ~0.8 ~2.1
Melting Point Not reported Not reported Not reported

Notes:

  • The target compound’s higher LogP compared to suggests better membrane permeability.
  • Missing melting point data in literature underscores the need for further experimental characterization.

Biological Activity

Piperidin-4-yl(pyridin-4-yl)methanol; dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Piperidin-4-yl(pyridin-4-yl)methanol; dihydrochloride has the molecular formula C11H16N2O22HClC_{11}H_{16}N_2O_2\cdot 2HCl and a molecular weight of approximately 265.18 g/mol. The compound features a piperidine ring and a pyridine ring, which contribute to its unique biological properties. Its synthesis often involves reactions with oxidizing agents and specific electrophiles to ensure optimal yields.

The compound is known to interact with various biological targets, particularly enzymes and receptors. It has been implicated in modulating enzyme activity and influencing receptor interactions, which can lead to significant physiological effects. For instance, similar compounds have demonstrated the ability to inhibit protein kinases, which play critical roles in cellular signaling pathways.

Enzyme Inhibition

Research indicates that Piperidin-4-yl(pyridin-4-yl)methanol; dihydrochloride exhibits notable enzyme inhibitory activity. It has been studied for its potential as a pharmacological agent in various contexts:

  • Protein Kinase Inhibition : The compound's structural components allow it to bind effectively to protein kinases, inhibiting their activity. This inhibition can alter downstream signaling pathways critical for cell proliferation and survival .
  • Antiparasitic Activity : Similar compounds have shown efficacy against parasites, suggesting that Piperidin-4-yl(pyridin-4-yl)methanol; dihydrochloride may also possess antiparasitic properties. Studies have indicated that targeting specific biochemical pathways can lead to effective parasite growth inhibition .

Case Studies

  • Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds with similar structures effectively inhibit tumor growth in xenograft models. The mechanism involves modulation of the PI3K−PKB−mTOR signaling pathway, crucial for cancer cell survival .
  • Selectivity Profiles : Research has shown that modifications in the compound's structure can significantly affect its selectivity for various kinases. For example, certain derivatives exhibited enhanced selectivity for PKB over PKA, making them promising candidates for targeted cancer therapies .

Data Table: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityNotes
Piperidin-4-yl(pyridin-4-yl)methanol; dihydrochloride2580239-97-8Protein kinase inhibitionPotential for cancer therapy
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine2244088-81-9ATP-competitive inhibitorHigh selectivity for PKB
Dihydroquinazolinone derivativesVariousAntiparasitic activityModifications improve metabolic stability

Q & A

Q. What are the optimal synthetic routes for Piperidin-4-yl(pyridin-4-yl)methanol dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, such as Mannich reactions or condensation of arylpyrazole cores with piperidine derivatives. For example, analogous compounds like 1-aryl-3-phenethylamino-1-propanone hydrochlorides are synthesized using paraformaldehyde and phenethylamine hydrochloride under controlled conditions, achieving yields of 87–98% . Key factors include:

  • Choice of amine and ketone components : Substituted acetophenones or heterocyclic ketones influence regioselectivity.
  • Temperature and pH : Alkaline conditions (e.g., triethylamine) enhance nucleophilic substitution in sulfonylation steps .
  • Purification : Recrystallization or chromatography ensures high purity (>95%) .

Q. Which analytical methods are most effective for characterizing Piperidin-4-yl(pyridin-4-yl)methanol dihydrochloride?

  • Thin-layer chromatography (TLC) : Used to assess purity and identify byproducts. A solvent system of toluene:methanol:acetic acid (10:2:1) resolves impurities at 254 nm .
  • NMR spectroscopy : Confirms structural integrity, particularly for distinguishing piperidinyl and pyridinyl protons.
  • HPLC-MS : Quantifies purity and detects trace contaminants (e.g., <0.1% unreacted intermediates) .

Q. How can researchers ensure the stability of Piperidin-4-yl(pyridin-4-yl)methanol dihydrochloride during storage?

  • Storage conditions : Keep at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) and compare to reference standards .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Varied assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO vs. aqueous buffers) affect receptor binding .
  • Impurity profiles : Trace byproducts (e.g., 1,1-diphenyl-4-piperidino-1-butene) may exhibit off-target effects .
    Methodological approach :
  • Perform side-by-side assays using standardized protocols.
  • Validate purity with orthogonal techniques (e.g., NMR + HPLC).
  • Use isogenic cell lines to minimize biological variability .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in kinase inhibition?

  • In vitro kinase assays : Test inhibitory activity against ROCK-I/II or Smoothened receptors using ATP-competitive binding studies (IC50 determination) .
  • Molecular docking : Model interactions with kinase active sites (e.g., pyridinyl moiety binding to hydrophobic pockets) .
  • CRISPR knockouts : Validate target specificity in cell lines lacking putative receptors .

Q. How can structural analogs of Piperidin-4-yl(pyridin-4-yl)methanol dihydrochloride be leveraged for structure-activity relationship (SAR) studies?

  • Modify substituents : Compare analogs like 4-(piperidin-4-yl)pyridine dihydrochloride (electron-withdrawing groups) or 2-(piperidin-2-yl)pyridine dihydrochloride (steric effects) .
  • Pharmacophore mapping : Use computational tools to identify critical hydrogen-bonding (e.g., methanol group) or π-π stacking (pyridinyl ring) interactions .

Q. What experimental designs are optimal for assessing the compound’s pharmacokinetic (PK) properties?

  • In vitro ADME : Measure metabolic stability in liver microsomes and permeability via Caco-2 assays.
  • In vivo PK : Administer via intravenous/oral routes in rodent models; quantify plasma levels using LC-MS/MS .
  • Tissue distribution : Radiolabel the compound (e.g., ^14C) and track accumulation in target organs .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling Piperidin-4-yl(pyridin-4-yl)methanol dihydrochloride?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers address ethical considerations in animal studies involving this compound?

  • Dose justification : Conduct pilot studies to determine the minimum effective dose, reducing animal usage.
  • Endpoint criteria : Predefine humane endpoints (e.g., tumor size limits) to minimize suffering .

Q. What computational tools are recommended for integrating new findings with existing SAR data?

  • Cheminformatics platforms : Use Schrödinger Suite or MOE to overlay new analogs with historical datasets .
  • Machine learning : Train models on published IC50 values to predict novel derivatives’ activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.